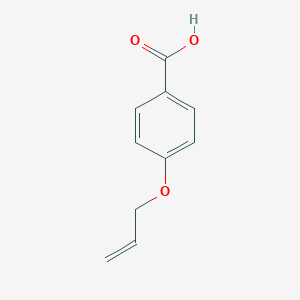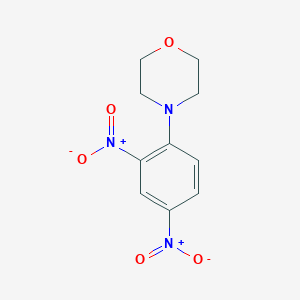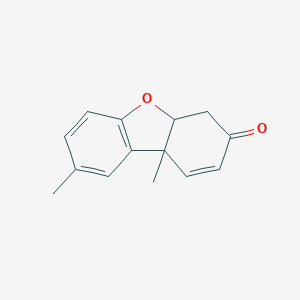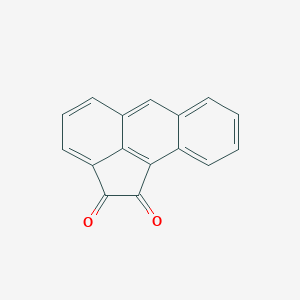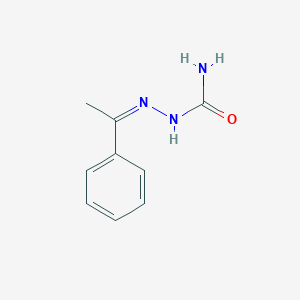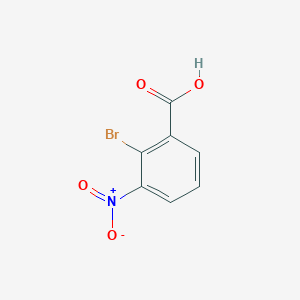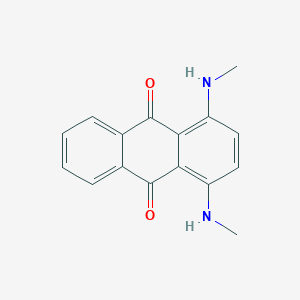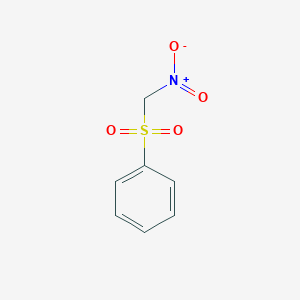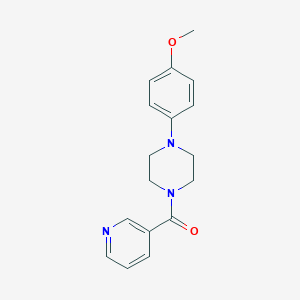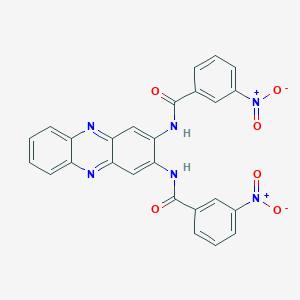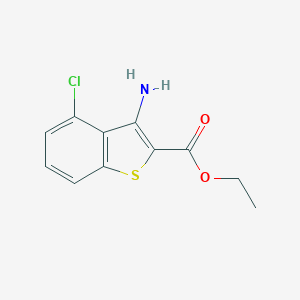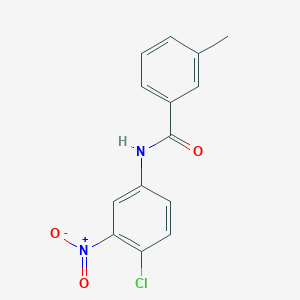
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide, also known as CNB-001, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent neuroprotective agent that has shown promising results in preclinical studies. CNB-001 is a member of the benzamide family of compounds and has a molecular weight of 308.7 g/mol.
作用機序
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various cellular pathways involved in oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
生化学的および生理学的効果
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to improve mitochondrial function and reduce apoptosis in neurons.
実験室実験の利点と制限
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It has a high degree of purity and stability, which makes it suitable for use in various assays. It is also soluble in various solvents, which makes it easy to administer to cells or animals. However, N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has certain limitations, such as its relatively high cost and limited availability.
将来の方向性
There are several future directions for the research on N-(4-chloro-3-nitrophenyl)-3-methylbenzamide. One potential area of research is the development of new formulations of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide that can improve its bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide in other neurological disorders such as multiple sclerosis and Huntington's disease. Further studies are also needed to elucidate the exact mechanism of action of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide and to identify potential biomarkers of its efficacy.
合成法
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide involves the reaction of 4-chloro-3-nitroaniline and 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have potent neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
CAS番号 |
304453-70-1 |
|---|---|
製品名 |
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide |
分子式 |
C14H11ClN2O3 |
分子量 |
290.7 g/mol |
IUPAC名 |
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-3-2-4-10(7-9)14(18)16-11-5-6-12(15)13(8-11)17(19)20/h2-8H,1H3,(H,16,18) |
InChIキー |
CCGCLMJSSPPDFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



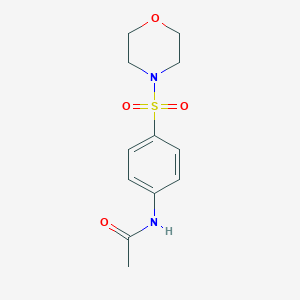
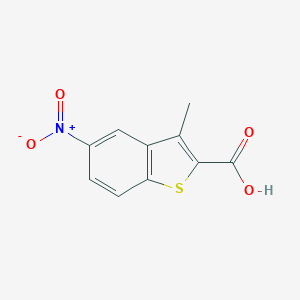
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
